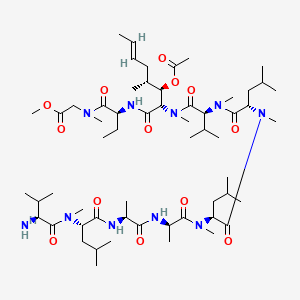

Cyclosporin A-Derivative 2

Description

Properties

IUPAC Name |

methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoyl]-methylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H104N10O13/c1-24-26-27-37(13)49(81-40(16)69)48(52(73)62-41(25-2)54(75)63(17)31-45(70)80-23)68(22)58(79)47(36(11)12)67(21)56(77)44(30-34(7)8)66(20)55(76)43(29-33(5)6)65(19)53(74)39(15)61-50(71)38(14)60-51(72)42(28-32(3)4)64(18)57(78)46(59)35(9)10/h24,26,32-39,41-44,46-49H,25,27-31,59H2,1-23H3,(H,60,72)(H,61,71)(H,62,73)/b26-24+/t37-,38+,39-,41+,42+,43+,44+,46+,47+,48+,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFGUZDCBKWXNG-LIVSJIKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H104N10O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1149.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Presumed Mechanism of Action of Cyclosporin A-Derivative 2

Introduction

Cyclosporin A is a potent immunosuppressive agent widely used to prevent organ transplant rejection and to treat a variety of autoimmune diseases.[1][2][3] Its derivatives are often synthesized to enhance its therapeutic properties, such as increasing efficacy, reducing toxicity, or altering its pharmacokinetic profile.[4] This technical guide delineates the presumed core mechanism of action of Cyclosporin A-Derivative 2, focusing on its interaction with cellular targets and the subsequent signaling cascades.

Core Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway

The primary immunosuppressive effect of Cyclosporin A and its derivatives is mediated through the inhibition of the calcium-calmodulin-dependent phosphatase, calcineurin.[1][5][6] This inhibition is not direct but is facilitated by the formation of a complex with an intracellular receptor, cyclophilin.[1][5]

1. Intracellular Binding to Cyclophilin: Upon entering a cell, particularly a T-lymphocyte, Cyclosporin A binds to its cytosolic receptor, cyclophilin A (CypA), a peptidyl-prolyl cis-trans isomerase.[7][8] This binding is a prerequisite for its immunosuppressive activity.[9]

2. Formation of the Cyclosporin A-Cyclophilin Complex: The formation of the Cyclosporin A-cyclophilin complex creates a composite surface that has a high affinity for calcineurin.[1][5][7]

3. Inhibition of Calcineurin: The Cyclosporin A-cyclophilin complex binds to calcineurin, sterically hindering its phosphatase activity.[1][5] Calcineurin is crucial for the activation of T-cells following T-cell receptor (TCR) signaling.[10]

4. Downstream Effects on NFAT Signaling: In an activated T-cell, increased intracellular calcium levels activate calcineurin.[10] Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][5] Dephosphorylated NFAT translocates from the cytoplasm to the nucleus, where it upregulates the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2).[1][5][10] By inhibiting calcineurin, the Cyclosporin A-cyclophilin complex prevents NFAT dephosphorylation, its nuclear translocation, and subsequent cytokine gene expression.[1][5]

5. Suppression of T-Cell Activation and Proliferation: IL-2 is a critical cytokine for T-cell proliferation and differentiation. By blocking its production, Cyclosporin A effectively suppresses the clonal expansion of activated T-cells, thus dampening the immune response.[11][12]

Signaling Pathway Diagram

Caption: this compound signaling pathway.

Quantitative Data

Specific quantitative data for "this compound" is not available. The following table summarizes representative data for Cyclosporin A to provide a comparative baseline.

| Parameter | Value | Target | Method | Reference |

| Binding Affinity (Kd) | ||||

| Cyclosporin A to Cyclophilin A | 36.8 nM | Cyclophilin A | Fluorescence Measurements | [13] |

| Cyclosporin A to Cyclophilin B | 9.8 nM | Cyclophilin B | Fluorescence Measurements | [13] |

| Cyclosporin A to Cyclophilin C | 90.8 nM | Cyclophilin C | Fluorescence Measurements | [13] |

| Inhibitory Concentration (IC50) | ||||

| Cyclosporin A on Calcineurin | ~0.7 µM | Calcineurin | In vitro phosphatase assay | [9] |

| Cyclosporin A on IL-2 Production | ~1-10 nM | T-Cells | ELISA | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of Cyclosporin A and its derivatives.

1. Calcineurin Phosphatase Activity Assay

-

Objective: To determine the direct inhibitory effect of the compound on calcineurin's enzymatic activity.

-

Methodology:

-

Recombinant human calcineurin is incubated with a phosphopeptide substrate (e.g., RII phosphopeptide).

-

The reaction is initiated in a buffer containing Ca²⁺ and calmodulin.

-

Varying concentrations of the Cyclosporin A derivative complexed with cyclophilin are added to the reaction.

-

The reaction is allowed to proceed for a defined period at 30°C and then stopped.

-

The amount of free phosphate released is quantified using a colorimetric method (e.g., Malachite Green assay).

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for a calcineurin phosphatase activity assay.

2. NFAT-Reporter Gene Assay

-

Objective: To measure the inhibition of NFAT-dependent gene transcription in a cellular context.

-

Methodology:

-

A T-cell line (e.g., Jurkat) is transiently or stably transfected with a reporter plasmid containing multiple copies of the NFAT binding site from the IL-2 promoter, driving the expression of a reporter gene (e.g., luciferase or GFP).

-

The transfected cells are pre-incubated with various concentrations of the Cyclosporin A derivative for 1-2 hours.

-

Cells are then stimulated to activate the TCR signaling pathway, for example, with a combination of a phorbol ester (PMA) and a calcium ionophore (ionomycin).

-

After an appropriate incubation period (e.g., 6-24 hours), the cells are lysed.

-

Reporter gene expression is quantified (e.g., luciferase activity measured with a luminometer).

-

The dose-dependent inhibition of reporter gene expression is used to determine the IC50 value.

-

Caption: Workflow for an NFAT-reporter gene assay.

3. Cytokine Production Assay (ELISA)

-

Objective: To quantify the inhibition of endogenous cytokine production (e.g., IL-2) from primary T-cells or T-cell lines.

-

Methodology:

-

Primary human or murine T-cells are isolated from peripheral blood or spleen.

-

The cells are pre-incubated with a range of concentrations of the Cyclosporin A derivative.

-

T-cells are activated using anti-CD3 and anti-CD28 antibodies to mimic TCR stimulation.

-

The cell culture supernatants are collected after 24-48 hours.

-

The concentration of IL-2 (or other cytokines) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

The IC50 for the inhibition of cytokine production is determined from the dose-response curve.

-

Conclusion

While specific data for this compound is lacking, its mechanism of action is presumed to follow the canonical pathway of its parent compound, Cyclosporin A. This involves the formation of a complex with cyclophilin, leading to the inhibition of calcineurin, which in turn prevents the activation of NFAT and the subsequent transcription of key pro-inflammatory cytokines such as IL-2. The experimental protocols described provide a robust framework for the characterization and validation of the immunosuppressive activity of this and other novel Cyclosporin A derivatives. Further research is required to elucidate the precise binding kinetics, potency, and potential off-target effects of this compound.

References

- 1. Ciclosporin - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. SYNTHESIS OF TWO NOVEL DERIVATIVES OF CYCLOSPORIN A AND EVALUATION OF THEIR ANTIPROLIFERATIVE EFFECT ON CANCER CELL LINES [journals.ekb.eg]

- 5. researchgate.net [researchgate.net]

- 6. Cyclosporin A | Cell Signaling Technology [cellsignal.com]

- 7. Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mode of action of SDZ NIM 811, a nonimmunosuppressive cyclosporin A analog with activity against human immunodeficiency virus (HIV) type 1: interference with HIV protein-cyclophilin A interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. dovepress.com [dovepress.com]

- 12. Cyclosporin A as a tool for experimental and clinical transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclosporin A-Derivative 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A, a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum, revolutionized the field of organ transplantation and the treatment of autoimmune diseases with its potent immunosuppressive activity.[1][2] Its mechanism of action, involving the inhibition of the calcineurin-NFAT signaling pathway, has been the subject of extensive research, leading to the development of numerous derivatives with modified properties.

This technical guide focuses on a specific analogue, Cyclosporin A-Derivative 2. While detailed discovery and origin information for this particular derivative is not extensively documented in publicly available scientific literature, its chemical structure suggests it is a deliberately modified form of Cyclosporin A. This document compiles the available physicochemical data, proposes a likely synthetic origin based on its structure, details the established mechanism of action for this class of compounds, and provides relevant experimental protocols for its characterization.

Physicochemical Properties of this compound

The fundamental identifying characteristics of this compound are summarized below. This data is essential for its accurate identification and use in experimental settings.

| Property | Value |

| CAS Number | 156047-45-9 |

| Molecular Formula | C₅₈H₁₀₄N₁₀O₁₃ |

| Molecular Weight | 1149.51 g/mol |

| Full Chemical Name | Glycine, L-valyl-N-methyl-L-leucyl-L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-(2S,3R,4R,6E)-3-(acetyloxy)-4-methyl-2-(methylamino)-6-octenoyl-(2S)-2-aminobutanoyl-N-methyl-, methyl ester |

Presumed Origin and Synthesis

The origin of this compound is likely through semi-synthesis from the natural product, Cyclosporin A. The detailed chemical name indicates two key modifications from a standard cyclosporin structure: acetylation of the 3-hydroxy group on the unique MeBmt amino acid at position 1, and methyl esterification of the C-terminus of a linearized cyclosporin peptide. The name also suggests this derivative is a linear peptide, rather than the cyclic structure of Cyclosporin A.

While the precise, documented synthetic protocol for this specific derivative is not available, a plausible synthetic pathway can be inferred from standard peptide chemistry and known modifications of Cyclosporin A. The following represents a generalized, hypothetical workflow for its production.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action: The Calcineurin Signaling Pathway

Cyclosporin A and its derivatives exert their immunosuppressive effects by inhibiting the phosphatase activity of calcineurin.[3][4][5] This action is not direct but is mediated by the formation of a complex with an intracellular protein.

-

Cellular Entry and Cyclophilin Binding: Being lipophilic, Cyclosporin A and its derivatives can diffuse across the cell membrane. Once inside the cytoplasm of a T-lymphocyte, the drug binds to its intracellular receptor, cyclophilin A (CypA), a peptidyl-prolyl cis-trans isomerase.[6][7]

-

Inhibition of Calcineurin: The resulting Cyclosporin-CypA complex presents a composite surface that binds to calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[6][7] This binding event sterically hinders the active site of calcineurin, inhibiting its phosphatase activity.[8]

-

Downstream Effects on NFAT: Calcineurin's primary substrate in T-cell activation is the Nuclear Factor of Activated T-cells (NFAT). In an activated T-cell, elevated intracellular calcium levels activate calcineurin, which then dephosphorylates NFAT. Dephosphorylated NFAT can then translocate from the cytoplasm to the nucleus.

-

Suppression of Gene Transcription: By inhibiting calcineurin, the Cyclosporin-CypA complex prevents the dephosphorylation of NFAT.[4][5] Consequently, NFAT remains phosphorylated and is retained in the cytoplasm, unable to enter the nucleus. This prevents the transcription of key genes involved in T-cell activation, most notably Interleukin-2 (IL-2). The lack of IL-2 production halts the clonal expansion of T-lymphocytes, thereby suppressing the immune response.

Signaling Pathway Diagram

Caption: The Cyclosporin A-mediated inhibition of the calcineurin signaling pathway.

Experimental Protocols

To assess the biological activity of this compound, a calcineurin phosphatase activity assay is a fundamental experiment. The following protocol provides a detailed methodology for such an assay.

Calcineurin Phosphatase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on calcineurin phosphatase.

Materials:

-

Recombinant human Calcineurin

-

Recombinant human Cyclophilin A

-

Calmodulin

-

RII phosphopeptide substrate (a specific substrate for calcineurin)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.1 mg/mL BSA

-

Malachite Green Reagent (for phosphate detection)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound.

-

Prepare serial dilutions of the derivative in the assay buffer.

-

Prepare a solution of Calcineurin, Cyclophilin A, and Calmodulin in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the diluted this compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no calcineurin).

-

Add the Cyclophilin A solution to all wells containing the derivative and the positive control. Incubate for 15 minutes at 30°C to allow for complex formation.

-

Add the Calcineurin and Calmodulin solution to all wells except the negative control.

-

-

Enzymatic Reaction:

-

Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to all wells.

-

Incubate the plate at 30°C for a defined period (e.g., 20 minutes).

-

-

Detection of Phosphate Release:

-

Stop the reaction by adding the Malachite Green Reagent to all wells. This reagent will form a colored complex with the free phosphate released by the enzymatic activity.

-

Incubate at room temperature for 15 minutes to allow for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a plate reader at the appropriate wavelength (typically ~620 nm).

-

Subtract the background absorbance (from the negative control) from all other readings.

-

Calculate the percentage of calcineurin inhibition for each concentration of this compound relative to the positive control.

-

Determine the IC₅₀ value (the concentration of the derivative that causes 50% inhibition of calcineurin activity) by plotting the inhibition percentage against the log of the derivative concentration and fitting the data to a dose-response curve.

-

Experimental Workflow Diagram

References

- 1. 4.1: The cyclosporine story [davidmoore.org.uk]

- 2. Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Crystal structure of calcineurin–cyclophilin–cyclosporin shows common but distinct recognition of immunophilin–drug complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of calcineurin by cyclosporin A-cyclophilin requires calcineurin B - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Calcineurin Inhibition Assay for Cyclosporin A-Derivative 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro calcineurin inhibition assay, with a specific focus on its application for evaluating Cyclosporin A-Derivative 2. While specific quantitative data for this compound is not extensively published, this document outlines the established methodologies for assessing calcineurin inhibition by Cyclosporin A (CsA) and its analogs. The protocols and principles described herein are directly applicable to the characterization of novel derivatives like this compound.

Introduction to Calcineurin and its Inhibition by Cyclosporin A

Calcineurin, also known as protein phosphatase 2B (PP2B), is a crucial calcium and calmodulin-dependent serine/threonine protein phosphatase.[1] It plays a pivotal role in various cellular processes, most notably in the activation of T-cells, a key component of the adaptive immune system. The immunosuppressive drug Cyclosporin A exerts its effects by inhibiting calcineurin.[2] CsA first binds to a cytosolic protein called cyclophilin.[3] This Cyclosporin A-cyclophilin complex then binds to calcineurin, sterically blocking its phosphatase activity.[1][3] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor that, upon activation, translocates to the nucleus to induce the expression of pro-inflammatory cytokines like Interleukin-2 (IL-2). By blocking this cascade, Cyclosporin A and its derivatives suppress the immune response.

Calcineurin Signaling Pathway

The calcineurin signaling pathway is a critical cascade in T-cell activation. An increase in intracellular calcium (Ca2+) levels activates calmodulin, which in turn binds to and activates calcineurin. Activated calcineurin then dephosphorylates NFAT, leading to its nuclear translocation and the subsequent transcription of genes responsible for T-cell proliferation and cytokine production. Cyclosporin A, in complex with cyclophilin, inhibits calcineurin's phosphatase activity, thereby halting this signaling pathway.

References

- 1. Crystal structure of human calcineurin complexed with cyclosporin A and human cyclophilin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The immunosuppressive drugs cyclosporin A and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Binding Affinity of Cyclosporin A-Derivative 2 to Cyclophilin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Cyclosporin A (CsA) derivatives to Cyclophilin A (CypA), with a specific focus on a compound identified as Cyclosporin A-Derivative 2. While quantitative binding data for this specific derivative is not extensively available in peer-reviewed literature, this document outlines the established methodologies for determining such affinity, presents comparative data from related compounds, and details the relevant biological pathways.

Introduction to Cyclosporin A and Cyclophilin A

Cyclosporin A is a potent immunosuppressive agent widely used in organ transplantation to prevent rejection.[1] Its mechanism of action involves binding to its intracellular receptor, Cyclophilin A, a ubiquitous peptidyl-prolyl cis-trans isomerase.[2][3] The resulting Cyclosporin A-Cyclophilin A complex inhibits the calcium and calmodulin-dependent phosphatase, calcineurin.[3][4][5] This inhibition blocks the dephosphorylation of the nuclear factor of activated T-cells (NFAT), preventing its translocation to the nucleus and subsequent activation of T-cell-mediated inflammatory responses.[6]

The development of Cyclosporin A derivatives aims to improve its therapeutic index by enhancing efficacy, reducing toxicity, or altering its pharmacokinetic profile. Understanding the binding affinity of these derivatives to Cyclophilin A is a critical first step in their preclinical evaluation.

Binding Affinity Data

For comparative purposes, the following table summarizes the binding affinities of Cyclosporin A and other well-characterized derivatives to human Cyclophilin A.

| Compound | CAS Number | Method | Dissociation Constant (Kd) [nM] | Reference |

| Cyclosporin A | 59865-13-3 | Fluorescence Spectroscopy | 36.8 | [7] |

| Cyclosporin A | 59865-13-3 | Surface Plasmon Resonance | 23 ± 6 | [7] |

| Cyclosporin A | 59865-13-3 | Fluorescence Spectroscopy | 13 ± 4 | [8] |

| Voclosporin (E-ISA247) | 236021-95-7 | Fluorescence Spectroscopy | 15 ± 4 | [8][9] |

| Z-ISA247 | Not Available | Fluorescence Spectroscopy | 61 ± 9 | [8] |

| This compound | 156047-45-9 | Not Reported | Not Reported |

Experimental Protocols for Determining Binding Affinity

Several biophysical techniques are commonly employed to quantify the binding affinity between small molecules like Cyclosporin A derivatives and their protein targets. The following sections detail the generalized protocols for three standard methods.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Generalized Protocol:

-

Sample Preparation:

-

Dialyze both the Cyclophilin A protein and the Cyclosporin A derivative into the same buffer to minimize buffer mismatch effects. A common buffer is 10 mM phosphate buffer with 150 mM NaCl at pH 7.5.

-

Determine the precise concentrations of the protein and the ligand.

-

Degas the solutions to prevent air bubbles in the calorimeter.

-

-

ITC Experiment:

-

Load the Cyclophilin A solution into the sample cell of the calorimeter.

-

Load the Cyclosporin A derivative solution into the injection syringe.

-

Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat released or absorbed.

-

A control experiment, injecting the ligand into the buffer alone, should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (association and dissociation rates) and affinity data.

Generalized Protocol:

-

Sensor Chip Preparation:

-

Immobilize recombinant human Cyclophilin A onto a sensor chip (e.g., a CM5 chip) via amine coupling or by using a His-tag capture method.

-

A reference flow cell should be prepared in the same way but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Inject a series of increasing concentrations of the Cyclosporin A derivative over both the active and reference flow cells.

-

Monitor the binding response in real-time.

-

After each injection, allow for a dissociation phase where buffer flows over the chip.

-

Regenerate the sensor surface between different analyte concentrations if necessary.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

Fit the resulting sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Fluorescence Polarization/Anisotropy

This technique relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. It is a competition-based assay for unlabeled derivatives.

Generalized Protocol:

-

Assay Development:

-

Synthesize a fluorescently labeled Cyclosporin A analog (tracer).

-

Determine the optimal concentrations of the tracer and Cyclophilin A that give a stable and significant fluorescence polarization signal.

-

-

Competition Assay:

-

Incubate a fixed concentration of Cyclophilin A and the fluorescent tracer with a range of concentrations of the unlabeled Cyclosporin A derivative.

-

Measure the fluorescence polarization of each sample.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the resulting sigmoidal curve to a competitive binding equation to determine the IC50 value (the concentration of the derivative that displaces 50% of the tracer).

-

The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Signaling Pathway

The immunosuppressive effect of Cyclosporin A and its derivatives is mediated through the inhibition of the calcineurin signaling pathway. The binding of the drug to Cyclophilin A is the initial and essential step in this process.

References

- 1. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of calcineurin by cyclosporin A-cyclophilin requires calcineurin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclosporin-mediated inhibition of bovine calcineurin by cyclophilins A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of Cyclosporin A-Derivative 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific toxicological data for "Cyclosporin A-Derivative 2" is not publicly available. This guide is a structured framework based on the known toxicological profiles of Cyclosporin A (CsA) and its other derivatives. The experimental protocols and data presented are representative examples to guide preliminary toxicity screening for a novel CsA analog.

Introduction

Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation and for treating autoimmune diseases.[1][2][3] However, its clinical application is often limited by significant side effects, most notably nephrotoxicity and hepatotoxicity.[1][4][5] Consequently, the development of CsA derivatives aims to retain or enhance immunosuppressive efficacy while reducing the toxicity profile. This document outlines a proposed preliminary toxicity screening for a novel analog, this compound. The primary mechanism of action for CsA and its derivatives involves the formation of a complex with cyclophilin, which then inhibits the phosphatase activity of calcineurin.[3][6][7] This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a critical step in T-cell activation and cytokine production.[6][8]

In Vitro Toxicity Assessment

Cytotoxicity Screening

A primary step in evaluating the toxicity of a new chemical entity is to assess its direct effect on cell viability across various cell lines, particularly those relevant to known target organs of CsA toxicity (e.g., kidney, liver).

Table 1: Comparative Cytotoxicity of Cyclosporin A and this compound (Hypothetical Data)

| Compound | Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) |

| Cyclosporin A | Human Kidney Proximal Tubule Cells (HK-2) | MTT | 48 | 25 |

| This compound | Human Kidney Proximal Tubule Cells (HK-2) | MTT | 48 | 45 |

| Cyclosporin A | Human Hepatocellular Carcinoma Cells (HepG2) | LDH Release | 48 | 30 |

| This compound | Human Hepatocellular Carcinoma Cells (HepG2) | LDH Release | 48 | 55 |

| Cyclosporin A | Human Umbilical Vein Endothelial Cells (HUVEC) | AlamarBlue | 72 | 20 |

| This compound | Human Umbilical Vein Endothelial Cells (HUVEC) | AlamarBlue | 72 | 38 |

-

MTT Assay for Cell Viability:

-

Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

-

Lactate Dehydrogenase (LDH) Release Assay for Cell Membrane Integrity:

-

Culture cells and treat with the test compounds as described for the MTT assay.

-

After the 48-hour incubation, collect the cell culture supernatant.

-

Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Lyse the remaining cells to determine the maximum LDH release.

-

Calculate the percentage of LDH release as (supernatant LDH / maximum LDH) x 100.

-

Genotoxicity Assessment

Evaluating the potential for a compound to induce genetic mutations or chromosomal damage is a critical component of preclinical safety assessment. While CsA itself is generally not considered to be genotoxic, this should be confirmed for any new derivative.[9][10]

Table 2: Genotoxicity Profile of this compound (Hypothetical Data)

| Assay Type | Test System | Concentration Range | Metabolic Activation (S9) | Result |

| Ames Test | Salmonella typhimurium (TA98, TA100, TA1535, TA1537) | 1 - 5000 µ g/plate | With and Without | Negative |

| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) Cells | 10 - 500 µM | With and Without | Negative |

| In Vivo Micronucleus Test | Mouse Bone Marrow | 20 - 200 mg/kg | N/A | Negative |

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Use multiple strains of Salmonella typhimurium with and without a metabolic activation system (S9 fraction from rat liver).

-

Plate the bacteria with varying concentrations of this compound.

-

Incubate the plates for 48-72 hours.

-

Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

-

-

In Vivo Micronucleus Test:

-

Administer this compound to mice (e.g., via oral gavage) at multiple dose levels.

-

Collect bone marrow cells at 24 and 48 hours post-administration.

-

Prepare slides and score polychromatic erythrocytes for the presence of micronuclei.

-

A statistically significant increase in the frequency of micronucleated cells indicates genotoxic potential.

-

Mechanistic Toxicity and Signaling Pathways

The primary toxicities of CsA are linked to its mechanism of action and off-target effects. Understanding how this compound affects key signaling pathways is crucial for predicting its safety profile.

Calcineurin-NFAT Signaling Pathway

The immunosuppressive and some toxic effects of CsA are mediated through the inhibition of the calcineurin-NFAT pathway.

References

- 1. Cyclosporine: mechanisms of action and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Toxicological evaluation of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genotoxicity evaluation of cyclosporin A, a new immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. International Commission for Protection Against Environmental Mutagens and Carcinogens. Cyclosporine A: review of genotoxicity and potential for adverse human reproductive and developmental effects. Report of a Working Group on the genotoxicity of cyclosporine A, August 18, 1993 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cyclosporin A-Derivative 2 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A (CsA) is a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases. Its mechanism of action primarily involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[1][2][3][4][5][6][7] Cyclosporin A-Derivative 2 is a novel analog of Cyclosporin A.[8] While specific data for this derivative is emerging, its structural similarity to the parent compound suggests analogous biological activities and mechanisms. These application notes provide detailed protocols for the in vitro evaluation of this compound, based on established methodologies for Cyclosporin A and its analogs. The primary applications include assessing its immunosuppressive and antiproliferative effects.

Mechanism of Action

Cyclosporin A exerts its effects by forming a complex with the intracellular protein cyclophilin.[1][2][3][4][5][6] This complex then binds to and inhibits the phosphatase activity of calcineurin.[1][2][3][5][6][7] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[1][2][9] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2).[1][2][4] The suppression of IL-2 production leads to a reduction in T-cell proliferation and activation, which is the basis of its immunosuppressive activity.[1][3][10] It is hypothesized that this compound follows a similar signaling cascade.

Signaling Pathway Diagram

Caption: Proposed signaling pathway for this compound in T-cells.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in comparison to Cyclosporin A, based on typical results from in vitro assays.

Table 1: Immunosuppressive Activity

| Compound | Target Cell Line | IC50 (nM) for Calcineurin Inhibition[5][11] | IC50 (nM) for IL-2 Production Inhibition |

| Cyclosporin A | Jurkat | 7 | 10 |

| This compound | Jurkat | Data not available | To be determined |

Table 2: Antiproliferative Activity

| Compound | Cancer Cell Line | GI50 (µM)[12][13] |

| Cyclosporin A | NCI-H226 (Non-Small Cell Lung) | >10 |

| This compound | NCI-H226 (Non-Small Cell Lung) | To be determined |

| Cyclosporin A | HeLa (Cervical) | >10 |

| This compound | HeLa (Cervical) | To be determined |

Experimental Protocols

Preparation of Stock Solutions

This compound is a peptide and its solubility can vary.[8] It is recommended to first attempt dissolution in sterile water. If the compound does not dissolve, the use of a small amount of an organic solvent such as DMSO or absolute ethanol is advised, followed by dilution to the final working concentration in cell culture medium.[8][11]

Protocol:

-

To prepare a 10 mM stock solution, dissolve 12 mg of this compound (assuming a similar molecular weight to CsA of ~1202 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[7]

-

For cell culture experiments, dilute the stock solution in the appropriate culture medium to the desired final concentration. The final DMSO concentration should not exceed 0.1% to minimize solvent-induced cytotoxicity.[11]

In Vitro T-Cell Proliferation Assay (Jurkat Cells)

This protocol assesses the effect of this compound on the proliferation of a human T-lymphocyte cell line, Jurkat.

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound stock solution

-

Phytohemagglutinin (PHA)

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

96-well microplates

Protocol:

-

Seed Jurkat cells at a density of 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.

-

Prepare serial dilutions of this compound in complete medium and add 50 µL to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulate the cells by adding 50 µL of PHA (final concentration of 1-5 µg/mL). Include unstimulated control wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add the cell proliferation reagent according to the manufacturer's instructions and incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the PHA-stimulated vehicle control.

Experimental Workflow for T-Cell Proliferation Assay

Caption: Workflow for the in vitro T-cell proliferation assay.

IL-2 Production Assay (ELISA)

This protocol measures the inhibitory effect of this compound on IL-2 production by activated T-cells.

Materials:

-

Jurkat cells or primary human peripheral blood mononuclear cells (PBMCs)

-

Complete RPMI-1640 medium

-

This compound stock solution

-

PHA and Phorbol 12-myristate 13-acetate (PMA)

-

Human IL-2 ELISA kit

-

24-well plates

Protocol:

-

Seed Jurkat cells or PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate.

-

Treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with PHA (1 µg/mL) and PMA (50 ng/mL).

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatant by centrifugation.

-

Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's protocol.

-

Determine the concentration of this compound that inhibits 50% of IL-2 production (IC50).

Antiproliferative Assay for Cancer Cell Lines

This protocol is designed to evaluate the cytotoxic or growth-inhibitory effects of this compound on various cancer cell lines.

Materials:

-

Selected cancer cell lines (e.g., NCI-H226, HeLa)

-

Appropriate complete culture medium for each cell line

-

This compound stock solution

-

Cell viability reagent (e.g., Sulforhodamine B (SRB), CellTiter-Glo®)

-

96-well microplates

Protocol:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density for each cell line.

-

Allow the cells to adhere overnight.

-

Add serial dilutions of this compound to the wells and incubate for 48-72 hours.

-

Perform the cell viability assay according to the chosen method's protocol.

-

Measure the appropriate output (e.g., absorbance, luminescence).

-

Calculate the half-maximal growth inhibitory concentration (GI50).

Safety Precautions

Cyclosporin A and its derivatives are potent immunosuppressive agents and should be handled with care. Appropriate personal protective equipment (PPE), including gloves and a lab coat, should be worn at all times. All work should be conducted in a certified biological safety cabinet. Dispose of all waste in accordance with institutional guidelines for hazardous materials.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. youtube.com [youtube.com]

- 4. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. stemcell.com [stemcell.com]

- 7. Cyclosporin A | Cell Signaling Technology [cellsignal.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ClinPGx [clinpgx.org]

- 10. Cyclosporin-A inhibits IL-2 production by all human T-cell clones having this function, independent of the T4/T8 phenotype or the coexpression of cytolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. stemcell.com [stemcell.com]

- 12. SYNTHESIS OF TWO NOVEL DERIVATIVES OF CYCLOSPORIN A AND EVALUATION OF THEIR ANTIPROLIFERATIVE EFFECT ON CANCER CELL LINES [journals.ekb.eg]

- 13. SYNTHESIS OF TWO NOVEL DERIVATIVES OF CYCLOSPORIN A AND EVALUATION OF THEIR ANTIPROLIFERATIVE EFFECT ON CANCER CELL LINES [bpsa.journals.ekb.eg]

Application Notes and Protocols for Cyclosporin A-Derivative 2 in T-Cell Proliferation Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclosporin A (CsA) is a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases.[1][2] Its primary mechanism of action involves the inhibition of T-cell activation, thereby preventing T-cell proliferation and the production of inflammatory cytokines.[1][3][4] CsA binds to the intracellular protein cyclophilin, and this complex then inhibits calcineurin, a calcium-dependent phosphatase.[2][5] This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor for genes encoding cytokines like Interleukin-2 (IL-2).[1][2][5] IL-2 is crucial for T-cell proliferation.[1][3]

"Cyclosporin A-Derivative 2" is a novel analog of Cyclosporin A. These application notes provide a comprehensive guide for utilizing this derivative in T-cell proliferation assays to characterize its immunosuppressive potential. The following protocols and data presentation formats are designed to assist researchers in obtaining reliable and reproducible results.

Mechanism of Action of Cyclosporin A

The immunosuppressive effect of Cyclosporin A is initiated by its binding to cyclophilin. The resulting complex inhibits the phosphatase activity of calcineurin. This, in turn, blocks the dephosphorylation of the cytoplasmic component of the nuclear factor of activated T cells (NF-ATc). Consequently, NF-ATc cannot translocate to the nucleus to form an active complex with its nuclear component (NF-ATn), which is necessary to initiate the transcription of the IL-2 gene. The absence of IL-2 prevents the full activation and proliferation of T-cells.[4][5]

Quantitative Data Summary

The following tables provide a structured overview of the expected quantitative data from T-cell proliferation assays comparing Cyclosporin A and this compound.

Table 1: IC50 Values for T-Cell Proliferation Inhibition

| Compound | T-Cell Stimulation Method | IC50 (nM)[6][7][8] |

| Cyclosporin A | anti-CD3/CD28 | 294 |

| This compound | anti-CD3/CD28 | [Insert Experimental Value] |

| Cyclosporin A | PHA | 345 |

| This compound | PHA | [Insert Experimental Value] |

Table 2: Dose-Response of this compound on T-Cell Proliferation

| Concentration (nM) | % Inhibition of Proliferation (Mean ± SD) |

| 0.1 | [Insert Experimental Value] |

| 1 | [Insert Experimental Value] |

| 10 | [Insert Experimental Value] |

| 100 | [Insert Experimental Value] |

| 1000 | [Insert Experimental Value] |

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which are the source of T-cells for the proliferation assay.

Materials:

-

Whole blood

-

Phosphate-Buffered Saline (PBS)

-

Ficoll-Paque PLUS

-

50 mL conical tubes

-

Centrifuge

Procedure:

-

Dilute whole blood 1:1 with PBS.[9]

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.[9]

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[9]

-

Aspirate the upper layer containing plasma and platelets.

-

Carefully collect the buffy coat layer containing PBMCs and transfer to a new 50 mL conical tube.[9]

-

Wash the isolated PBMCs by adding PBS to a total volume of 45 mL and centrifuge at 300 x g for 10 minutes.

-

Discard the supernatant and repeat the wash step.

-

Resuspend the cell pellet in complete RPMI-1640 medium.

-

Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

Protocol 2: T-Cell Proliferation Assay using CFSE

This protocol details the measurement of T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.[9][10]

Materials:

-

Isolated PBMCs

-

CFSE (5 mM stock in DMSO)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

T-cell stimulants (e.g., anti-CD3/CD28 beads or Phytohemagglutinin (PHA))

-

Cyclosporin A and this compound

-

96-well round-bottom plates

-

Flow cytometer

Procedure:

-

CFSE Staining:

-

Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM.[11]

-

Incubate for 10 minutes at 37°C, protected from light.[11]

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

-

Incubate on ice for 5 minutes.

-

Wash the cells twice with complete RPMI-1640 medium.

-

Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.[11]

-

-

Cell Culture and Treatment:

-

Plate 1 x 10^5 CFSE-labeled cells per well in a 96-well round-bottom plate.

-

Add varying concentrations of Cyclosporin A or this compound to the designated wells. Include a vehicle control (DMSO).

-

Add the T-cell stimulant (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio or PHA at 5 µg/mL).

-

Include an unstimulated control (cells with no stimulant).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[12]

-

-

Flow Cytometry Analysis:

-

Harvest the cells from each well.

-

Wash the cells with PBS containing 2% FBS.

-

Resuspend the cells in FACS buffer.

-

Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.

-

Analyze the data by gating on the lymphocyte population and observing the dilution of the CFSE signal, which indicates cell division. Each peak of decreasing fluorescence intensity represents a successive generation of divided cells.

-

Conclusion

These application notes provide a framework for the evaluation of "this compound" in T-cell proliferation assays. The detailed protocols for PBMC isolation and CFSE-based proliferation analysis, along with the structured data presentation, will enable researchers to effectively characterize the immunosuppressive properties of this novel compound. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental workflow. Adherence to these protocols will facilitate the generation of robust and comparable data, crucial for drug development and immunological research.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Cyclosporine? [synapse.patsnap.com]

- 3. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mucosalimmunology.ch [mucosalimmunology.ch]

- 12. CFSE proliferation assay [bio-protocol.org]

Application Notes and Protocols: Cyclosporin A-Derivative 2 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on currently available research. The compound referred to as "Cyclosporin A-Derivative 2" is a novel derivative of Cyclosporin A. For the purpose of this document, we will focus on a specific, highly active derivative described in the literature: a piperidinedione derivative of Cyclosporin A, which has demonstrated significant antiproliferative effects against a panel of human cancer cell lines.[1] Researchers should validate these protocols and findings with their own experimental setup.

Introduction

Cyclosporin A (CsA) is a well-established immunosuppressant that functions primarily through the inhibition of calcineurin, a key enzyme in T-cell activation.[2] Beyond its immunosuppressive properties, CsA and its derivatives have garnered interest for their potential anticancer activities. These effects can be mediated through both calcineurin-dependent and -independent pathways, including the modulation of key signaling cascades and the induction of programmed cell death.

This document provides detailed application notes and experimental protocols for the investigation of a potent Cyclosporin A derivative, herein referred to as this compound (based on the piperidinedione derivative), in cancer cell lines.

Data Presentation: Antiproliferative Activity

This compound has demonstrated significant growth-inhibitory effects across a wide range of human cancer cell lines in the National Cancer Institute's 60-cell line screen (NCI-60). The primary assay used for this screen is the Sulforhodamine B (SRB) assay, which measures cell density by staining total cellular protein.

The derivative exhibited a mean growth inhibition of 57.54% across the entire NCI-60 panel.[1] Notably, it showed a high level of activity, with growth inhibition exceeding 80% in 13 cell lines and causing 100% growth inhibition (lethality) in six cell lines.[1] The following tables summarize the antiproliferative activity of this compound, categorized by the observed level of growth inhibition.

Table 1: High-Sensitivity Cancer Cell Lines (Growth Inhibition >80%)

| Cancer Type | Cell Line | Growth Inhibition (%) |

| Non-Small Cell Lung | NCI-H226 | >100 |

| Colon | COLO 205 | >100 |

| Colon | HCT-116 | >100 |

| Colon | HT29 | >100 |

| CNS | SF-268 | >100 |

| Melanoma | MALME-3M | >100 |

| Leukemia | CCRF-CEM | >80 |

| Leukemia | K-562 | >80 |

| Leukemia | MOLT-4 | >80 |

| Leukemia | RPMI-8226 | >80 |

| Ovarian | OVCAR-3 | >80 |

| Renal | 786-0 | >80 |

| Breast | MCF7 | >80 |

Table 2: Moderate-Sensitivity Cancer Cell Lines (Growth Inhibition 50-80%)

| Cancer Type | Cell Line | Growth Inhibition (%) |

| Non-Small Cell Lung | A549/ATCC | 50-80 |

| Non-Small Cell Lung | EKVX | 50-80 |

| Colon | HCT-15 | 50-80 |

| CNS | SF-295 | 50-80 |

| Melanoma | M14 | 50-80 |

| Ovarian | IGROV1 | 50-80 |

| Renal | A498 | 50-80 |

| Prostate | PC-3 | 50-80 |

| Breast | MDA-MB-231/ATCC | 50-80 |

Table 3: Low-Sensitivity Cancer Cell Lines (Growth Inhibition <50%)

| Cancer Type | Cell Line | Growth Inhibition (%) |

| Non-Small Cell Lung | NCI-H322M | <50 |

| Colon | SW-620 | <50 |

| CNS | SNB-19 | <50 |

| Melanoma | SK-MEL-2 | <50 |

| Ovarian | OVCAR-8 | <50 |

| Renal | SN12C | <50 |

| Prostate | DU-145 | <50 |

| Breast | HS 578T | <50 |

Experimental Protocols

Sulforhodamine B (SRB) Cell Viability Assay

This protocol is adapted from the NCI-60 screen methodology and is suitable for determining the cytotoxic and cytostatic effects of this compound on adherent cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader (515 nm)

Procedure:

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-20,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with 1% acetic acid to remove unbound dye.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Wash the plates again five times with 1% acetic acid to remove unbound SRB.

-

Solubilization: Air dry the plates. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells.

Western Blot Analysis for Apoptosis Markers

This protocol allows for the detection of key proteins involved in the apoptotic pathway, such as cleaved caspases and Bcl-2 family members, following treatment with this compound.

Materials:

-

Cancer cells treated with this compound and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved Caspase-9, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse treated and control cells with RIPA buffer. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cells treated with this compound and control cells

-

Phosphate-buffered saline (PBS)

-

Ethanol, 70% (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest treated and control cells and wash with PBS.

-

Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Washing: Wash the fixed cells with PBS.

-

Staining: Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the potential mechanisms of action of this compound and a general experimental workflow.

Caption: General experimental workflow for investigating the anticancer effects of this compound.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Caption: Potential modulation of the TGF-β signaling pathway by this compound.[3][4][5][6]

Caption: Potential inhibition of the STAT3 signaling pathway by this compound.[7]

References

- 1. SYNTHESIS OF TWO NOVEL DERIVATIVES OF CYCLOSPORIN A AND EVALUATION OF THEIR ANTIPROLIFERATIVE EFFECT ON CANCER CELL LINES [bpsa.journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. columbia.edu [columbia.edu]

- 4. Cyclosporine induces cancer progression by a cell-autonomous mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of TGF beta receptor-triggered signaling cascades rapidly induced by the calcineurin inhibitors cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclosporin A Promotes Tumor Angiogenesis in a Calcineurin-Independent Manner by Increasing Mitochondrial Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The potential role of cyclosporine A in cancer treatment: a comprehensive literature review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Flow Cytometry Analysis of Immune Cells Treated with Cyclosporin A-Derivative 2

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation and for treating autoimmune diseases.[1][2] Its primary mechanism involves binding to the intracellular protein cyclophilin, and this complex then inhibits calcineurin.[3][4] Calcineurin is a calcium-dependent phosphatase crucial for activating T cells; it dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation to the nucleus to promote the transcription of key cytokines like Interleukin-2 (IL-2).[5][6] By blocking this pathway, CsA effectively suppresses T cell activation and proliferation.[7][8]

The development of CsA derivatives aims to improve efficacy, reduce toxicity, or modify its immunosuppressive profile. This application note provides a comprehensive set of protocols for evaluating the immunological effects of a novel compound, Cyclosporin A-Derivative 2 (CsA-D2) , on human peripheral blood mononuclear cells (PBMCs) using multi-parameter flow cytometry. The described assays quantify T cell activation, intracellular cytokine production, and proliferation, offering a robust platform for characterizing new immunomodulatory agents.

Principle of the Assays

Flow cytometry is a powerful technique for single-cell analysis of heterogeneous populations, making it ideal for studying the complex responses of immune cells to drug treatment.[9][10] By using fluorescently labeled antibodies against specific cell surface and intracellular proteins, we can simultaneously assess multiple parameters. This protocol outlines three key flow cytometry-based assays:

-

T Cell Activation Assay: Measures the expression of early (CD69) and mid-to-late (CD25, the IL-2 receptor alpha chain) activation markers on CD4+ and CD8+ T cell subsets following stimulation.

-

Intracellular Cytokine Staining (ICS): Quantifies the production of effector cytokines, primarily IL-2 and Interferon-gamma (IFN-γ), within T cells to directly measure the functional impact of CsA-D2.[11]

-

T Cell Proliferation Assay: Utilizes a cell-permeant fluorescent dye (e.g., CFSE) that is diluted with each cell division, allowing for the quantitative analysis of drug-induced inhibition of T cell proliferation.

These assays collectively provide a detailed profile of the immunosuppressive potential of CsA-D2.

Experimental Workflow and Signaling

The overall experimental process involves isolating immune cells, treating them with the test compound, stimulating them to induce an immune response, staining for markers of interest, and finally, acquiring and analyzing the data on a flow cytometer.

Caption: Overall experimental workflow for assessing CsA-D2 effects.

The canonical signaling pathway inhibited by Cyclosporin A provides the basis for understanding the mechanism of its derivatives.

Caption: Calcineurin-NFAT signaling pathway inhibited by CsA-D2.

Detailed Experimental Protocols

Protocol 1: Preparation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.[12]

-

Blood Collection: Collect whole blood from healthy donors into heparinized tubes.

-

Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

-

Density Gradient: Carefully layer the diluted blood over a Ficoll-Paque solution in a conical tube at a 2:1 ratio (e.g., 20 mL diluted blood over 10 mL Ficoll).

-

Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[12]

-

Harvesting: Carefully aspirate the upper plasma layer and collect the distinct mononuclear cell layer (buffy coat) at the plasma-Ficoll interface.

-

Washing: Transfer the cells to a new tube and wash by adding 3-4 volumes of PBS. Centrifuge at 300 x g for 10 minutes.

-

Red Blood Cell Lysis (Optional): If significant red blood cell contamination is present, resuspend the pellet in 1X RBC Lysis Buffer for 5 minutes at room temperature, then wash again with PBS.[13]

-

Final Resuspension: Resuspend the final cell pellet in complete RPMI-1640 medium. Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%). Adjust cell density to 1 x 10⁶ cells/mL.

Protocol 2: In Vitro Treatment and Stimulation of PBMCs

-

Plating: Plate 1 x 10⁶ PBMCs in 1 mL of complete RPMI-1640 medium per well in a 24-well plate.

-

Drug Treatment: Add CsA-D2 at various concentrations (e.g., 0.1 nM to 1000 nM). Include a "vehicle only" (e.g., DMSO) control.

-

Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.

-

Stimulation: Add T cell stimuli to the appropriate wells.

-

For Activation/Cytokine Assays: Use plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies, or a cell stimulation cocktail (e.g., PMA and Ionomycin).

-

For Proliferation Assays: Use anti-CD3/CD28 beads or soluble antibodies.

-

-

Incubation:

-

Activation Assay: Incubate for 24 hours.

-

Cytokine Assay: Incubate for 6-12 hours. Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours.

-

Proliferation Assay: Incubate for 4-5 days.

-

Protocol 3: Staining for T Cell Surface Markers and Activation

-

Harvest Cells: Collect cells from wells into flow cytometry tubes.

-

Wash: Wash cells with 2 mL of Flow Cytometry Staining Buffer (PBS + 2% FBS + 0.05% Sodium Azide) and centrifuge at 400 x g for 5 minutes.

-

Antibody Staining: Resuspend the cell pellet in 100 µL of staining buffer containing a pre-titrated cocktail of fluorescently-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25).

-

Incubation: Incubate for 30 minutes at 4°C, protected from light.

-

Wash: Wash cells twice with 2 mL of staining buffer.

-

Resuspension: Resuspend in 300-500 µL of staining buffer for acquisition. If proceeding to intracellular staining, move to Protocol 4 after the first wash.

Protocol 4: Intracellular Cytokine Staining (ICS)

This protocol follows surface staining (Protocol 3).

-

Fixation: After surface staining and washing, resuspend the cell pellet in 250 µL of a fixation buffer (e.g., 2% paraformaldehyde). Incubate for 20 minutes at room temperature.

-

Wash: Wash cells with 2 mL of staining buffer.

-

Permeabilization: Resuspend the fixed cells in 1 mL of a permeabilization buffer (e.g., staining buffer containing 0.1-0.5% Saponin or a commercial permeabilization wash buffer). Centrifuge and discard the supernatant.

-

Intracellular Antibody Staining: Resuspend the pellet in 100 µL of permeabilization buffer containing fluorescently-conjugated anti-cytokine antibodies (e.g., anti-IL-2, anti-IFN-γ).

-

Incubation: Incubate for 30 minutes at 4°C, protected from light.

-

Final Washes: Wash cells twice with 2 mL of permeabilization buffer.

-

Acquisition: Resuspend the final pellet in 300-500 µL of staining buffer and acquire data on a flow cytometer.

Data Presentation and Expected Results

Data should be analyzed using appropriate flow cytometry software. A typical gating strategy involves first gating on lymphocytes by forward and side scatter, then on single cells, followed by gating on CD3+ T cells. From the T cell gate, CD4+ and CD8+ subsets are identified and analyzed for the expression of activation markers or intracellular cytokines. The results below are hypothetical and represent expected outcomes for an effective CsA derivative.

Table 1: Effect of CsA-Derivative 2 on T Cell Activation Marker Expression Data represents the percentage of positive cells within the parent gate (CD4+ or CD8+ T cells) after 24 hours of stimulation.

| Treatment | Conc. (nM) | % CD69+ of CD4+ T Cells | % CD25+ of CD4+ T Cells | % CD69+ of CD8+ T Cells | % CD25+ of CD8+ T Cells |

| Unstimulated | 0 | 2.1 | 3.5 | 1.8 | 2.9 |

| Vehicle Control | 0 | 85.4 | 78.2 | 88.1 | 75.5 |

| CsA-D2 | 1 | 65.3 | 59.8 | 68.4 | 55.7 |

| CsA-D2 | 10 | 32.1 | 25.6 | 35.0 | 22.4 |

| CsA-D2 | 100 | 8.9 | 7.2 | 9.5 | 6.8 |

| CsA-D2 | 1000 | 4.3 | 4.1 | 4.8 | 3.9 |

Table 2: Effect of CsA-Derivative 2 on Intracellular Cytokine Production Data represents the percentage of cytokine-positive cells within the parent gate after 6 hours of stimulation.

| Treatment | Conc. (nM) | % IL-2+ of CD4+ T Cells | % IFN-γ+ of CD4+ T Cells | % IL-2+ of CD8+ T Cells | % IFN-γ+ of CD8+ T Cells |

| Unstimulated | 0 | 0.2 | 0.5 | 0.1 | 0.8 |

| Vehicle Control | 0 | 55.8 | 30.1 | 42.5 | 58.3 |

| CsA-D2 | 1 | 40.2 | 22.5 | 31.7 | 44.1 |

| CsA-D2 | 10 | 15.7 | 9.8 | 12.3 | 18.9 |

| CsA-D2 | 100 | 2.1 | 1.5 | 1.8 | 3.4 |

| CsA-D2 | 1000 | 0.5 | 0.7 | 0.4 | 1.2 |

Interpretation: The hypothetical data in Tables 1 and 2 demonstrate a dose-dependent inhibition of T cell activation and cytokine production by CsA-D2. A significant reduction in the percentage of cells expressing CD69, CD25, IL-2, and IFN-γ is expected as the concentration of the derivative increases, consistent with the known mechanism of action of Cyclosporin A.[11][14] The IC₅₀ values for each parameter can be calculated from these dose-response curves to quantify the potency of the compound.

Conclusion

The protocols detailed in this application note provide a robust framework for the preclinical evaluation of this compound and other novel immunomodulators. By employing multi-parameter flow cytometry to assess T cell activation, cytokine expression, and proliferation, researchers can efficiently characterize the biological activity of new compounds and elucidate their mechanisms of action. This approach is essential for advancing drug development in transplantation medicine and autoimmune disease therapy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Effects of cyclosporine A on T cell development and clonal deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Cyclosporine? [synapse.patsnap.com]

- 4. dovepress.com [dovepress.com]

- 5. youtube.com [youtube.com]

- 6. Calcineurin - Wikipedia [en.wikipedia.org]

- 7. ccjm.org [ccjm.org]

- 8. Cyclosporine and the immune response: basic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. learn.cellsignal.com [learn.cellsignal.com]

- 10. Flow cytometry -Immune cell staining -Immunology-BIO-PROTOCOL [bio-protocol.org]

- 11. Quantitation of immunosuppression by flow cytometric measurement of the capacity of T cells for interleukin-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.pasteur.fr [research.pasteur.fr]

- 13. Flow Cytometry Protocol | Abcam [abcam.com]

- 14. Whole blood flow cytometric measurement of NFATc1 and IL-2 expression to analyze cyclosporine A-mediated effects in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Gene Expression Analysis in Cells Exposed to Cyclosporin A-Derivative 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A (CsA) is a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases.[1][2] Its mechanism of action primarily involves the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[3] CsA binds to the intracellular protein cyclophilin, and this complex then inhibits calcineurin's phosphatase activity.[4][5] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[3] Consequently, NFAT cannot translocate to the nucleus to activate the transcription of target genes, most notably Interleukin-2 (IL-2), which is crucial for T-cell activation and proliferation.[3][4][6]

Cyclosporin A-Derivative 2 is a novel analog of Cyclosporin A. While specific studies on the gene expression effects of this particular derivative are not extensively documented in publicly available literature, its structural similarity to CsA suggests it likely interacts with similar cellular pathways. These application notes provide a generalized framework for researchers to investigate the impact of this compound on gene expression in a cellular context, based on the known mechanisms of the parent compound and its other derivatives.

Core Signaling Pathway: Calcineurin-NFAT Inhibition

The primary anticipated mechanism of action for this compound is the inhibition of the calcineurin-NFAT signaling pathway. The following diagram illustrates this pathway.

Experimental Protocols

This section outlines detailed protocols for treating cells with this compound and subsequently analyzing gene expression changes.

Protocol 1: Cell Culture and Treatment

-

Cell Line Selection : Choose a relevant cell line for your study. For immunological studies, Jurkat cells (a human T-lymphocyte cell line) are a common model.[6] For other applications, select a cell line pertinent to the research question.

-

Cell Seeding : Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment.

-

Compound Preparation : Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[4] Perform serial dilutions to achieve the desired final concentrations for the experiment. A typical starting concentration range for Cyclosporin A analogs is between 10 nM and 10 µM.

-

Cell Treatment : Once cells have adhered (if applicable) and are in a healthy growth phase, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation : Incubate the cells for a predetermined period (e.g., 6, 12, 24, or 48 hours) to allow for changes in gene expression. The optimal time course should be determined empirically.

-

Cell Lysis and RNA Extraction : After the incubation period, wash the cells with phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer (e.g., TRIzol or a buffer from an RNA extraction kit). Proceed with RNA extraction according to the manufacturer's protocol.

Protocol 2: Gene Expression Analysis via Quantitative PCR (qPCR)

-

RNA Quantification and Quality Control : Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-